1-Ethylpiperidine-3-carbaldehyde hydrochloride 1-Ethylpiperidine-3-carbaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.: 1255717-79-3
VCID: VC2919555
InChI: InChI=1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H
SMILES: CCN1CCCC(C1)C=O.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

1-Ethylpiperidine-3-carbaldehyde hydrochloride

CAS No.: 1255717-79-3

Cat. No.: VC2919555

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

1-Ethylpiperidine-3-carbaldehyde hydrochloride - 1255717-79-3

Specification

CAS No. 1255717-79-3
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 1-ethylpiperidine-3-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H
Standard InChI Key IEMKRGCIYBECJP-UHFFFAOYSA-N
SMILES CCN1CCCC(C1)C=O.Cl
Canonical SMILES CCN1CCCC(C1)C=O.Cl

Introduction

Chemical Properties and Structure

Basic Properties

1-Ethylpiperidine-3-carbaldehyde hydrochloride is characterized by its specific molecular composition and physical properties. It exists as a hydrochloride salt, formed by the reaction of the free base (1-Ethylpiperidine-3-carbaldehyde) with hydrochloric acid. This salt formation significantly enhances its solubility in water and improves its stability for laboratory applications.

Table 1: Basic Properties of 1-Ethylpiperidine-3-carbaldehyde hydrochloride

PropertyValue
CAS Number1255717-79-3
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
Physical StateSolid
Purity (Commercial)Typically 97%

The compound features a piperidine ring substituted with an ethyl group at the nitrogen position (position 1) and an aldehyde functional group at position 3. The hydrochloride form indicates that it is a salt derived from the reaction of the base with hydrochloric acid, enhancing its solubility in water and making it easier to handle in laboratory settings .

Structural Identification Data

For precise identification in scientific literature and databases, 1-Ethylpiperidine-3-carbaldehyde hydrochloride has several standardized chemical identifiers.

Table 2: Chemical Identifiers for 1-Ethylpiperidine-3-carbaldehyde hydrochloride

Identifier TypeValue
SMILES NotationCCN1CCCC(C=O)C1.[H]Cl
InChI1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H
InChI KeyIEMKRGCIYBECJP-UHFFFAOYSA-N
MDL NumberMFCD09864359
PubChem CID (free base)45791124

The non-salt form (1-Ethylpiperidine-3-carbaldehyde) has a molecular weight of 141.21 g/mol and was added to the PubChem database in 2010, with the most recent modification in April 2025 .

Physical and Chemical Characteristics

Physical State and Solubility Properties

1-Ethylpiperidine-3-carbaldehyde hydrochloride typically appears as a solid at room temperature. The hydrochloride salt formation significantly enhances its water solubility compared to the free base form, making it particularly useful in aqueous reaction systems .

This improved solubility profile is a key advantage for laboratory applications, as it facilitates handling and use in various synthetic protocols. Additionally, the salt form generally contributes to:

  • Enhanced stability during storage

  • More predictable dissolution properties

  • Improved handling characteristics in laboratory settings

  • Greater consistency in reaction outcomes

Classification ParameterInformation
GHS ClassificationAcute Toxicity, Category 4, Oral
Signal WordWarning
Hazard StatementH302: Harmful if swallowed
Water Hazard Class (WGK Germany)WGK 3 (Severe hazard to waters)
Flash PointNot applicable

These classifications indicate that while the compound presents moderate acute toxicity concerns, appropriate safety measures can effectively mitigate risks associated with its handling and use .

Synthetic Methods and Applications

Chemical Reactivity

The aldehyde functional group in 1-Ethylpiperidine-3-carbaldehyde hydrochloride serves as a reactive center for numerous chemical transformations, including:

  • Nucleophilic addition reactions with amines, alcohols, and other nucleophiles

  • Reduction to the corresponding alcohol

  • Oxidation to carboxylic acid derivatives

  • Condensation reactions (e.g., aldol reactions, Schiff base formation)

  • Wittig and related olefination reactions

These reactions highlight the utility of this compound in synthetic organic chemistry, particularly in the preparation of more complex molecules with diverse functional groups.

Structure-Activity Relationships

Comparable Compounds

1-Ethylpiperidine-3-carbaldehyde hydrochloride shares structural similarities with various other piperidine derivatives, providing context for understanding its chemical behavior and potential applications.

Table 4: Comparative Analysis of Related Piperidine Derivatives

CompoundStructure TypeNotable Features
1-MethylpiperidinePiperidine derivativeCommonly used as a solvent and reagent
1-PiperidinylacetoneKetone derivativeExhibits analgesic properties
1-EthylpiperidinePiperidine derivativeUsed in drug synthesis; exhibits psychoactive effects
2-EthylpiperidinePiperidine derivativeKnown for its use in organic synthesis

The uniqueness of 1-ethylpiperidine-3-carbaldehyde hydrochloride lies in its specific substitution pattern on the piperidine ring combined with the reactive aldehyde functionality.

Current Research Developments

Current research involving 1-ethylpiperidine-3-carbaldehyde hydrochloride and related compounds may include:

  • Development of new synthetic methodologies using this compound as a substrate

  • Exploration of potential biological activities through systematic screening

  • Investigation of structure-activity relationships with derivatives

  • Applications in asymmetric synthesis and catalysis

The compound's structural features make it particularly valuable for exploring new chemical space in combinatorial chemistry and for use as an intermediate in multi-step synthesis routes.

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